Cas no 1464848-13-2 ((1-benzoylazetidin-3-yl)methanol)

(1-Benzoylazetidin-3-yl)methanol is a versatile azetidine-based intermediate with applications in pharmaceutical and organic synthesis. Its structure features a benzoyl group at the 1-position and a hydroxymethyl substituent at the 3-position of the azetidine ring, offering reactivity for further functionalization. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its constrained ring system, which can enhance binding affinity and metabolic stability. The hydroxymethyl group provides a handle for derivatization, enabling conjugation or modification to tailor physicochemical properties. High purity and well-defined stereochemistry make it suitable for precise synthetic applications. Proper handling under inert conditions is recommended to preserve stability.
(1-benzoylazetidin-3-yl)methanol structure
1464848-13-2 structure
Product Name:(1-benzoylazetidin-3-yl)methanol
CAS No:1464848-13-2
MF:C11H13NO2
MW:191.226423025131
CID:4601360
Update Time:2025-06-30

(1-benzoylazetidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • Methanone, [3-(hydroxymethyl)-1-azetidinyl]phenyl-
    • (1-benzoylazetidin-3-yl)methanol
    • Inchi: 1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
    • InChI Key: ZQNYOORUONHZFO-UHFFFAOYSA-N
    • SMILES: C(N1CC(CO)C1)(C1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 191.095
  • Monoisotopic Mass: 191.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

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Additional information on (1-benzoylazetidin-3-yl)methanol

Introduction to (1-benzoylazetidin-3-yl)methanol (CAS No. 1464848-13-2)

(1-benzoylazetidin-3-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1464848-13-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidinone derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a benzoyl group attached to an azetidinyl ring system, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The benzoyl moiety in (1-benzoylazetidin-3-yl)methanol contributes to the compound's pharmacophoric properties, enhancing its interactions with biological targets. This feature is particularly valuable in designing molecules with improved binding affinity and selectivity. In recent years, there has been a growing interest in azetidinone derivatives as they exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methanol substituent at the 3-position of the azetidinyl ring further modulates the electronic and steric environment of the molecule, influencing its overall biological profile.

Recent advancements in synthetic methodologies have enabled the efficient preparation of (1-benzoylazetidin-3-yl)methanol, making it more accessible for further investigation. One of the key synthetic strategies involves the cyclization of amino acid derivatives followed by benzoylation, which provides a straightforward route to this compound. Additionally, modern computational techniques have been employed to optimize synthetic pathways and predict the biological activity of derivatives before experimental synthesis.

In the realm of drug discovery, (1-benzoylazetidin-3-yl)methanol has been explored as a lead compound for developing novel therapeutic agents. Its structural features make it a promising candidate for targeting various diseases, particularly those involving protein-protein interactions. For instance, studies have shown that azetidinone derivatives can disrupt specific protein conformations, thereby inhibiting pathogenic processes. The benzoyl group enhances these interactions by providing additional hydrogen bonding and hydrophobic interactions with target proteins.

One notable area of research involving (1-benzoylazetidin-3-yl)methanol is its potential application in oncology. Azetidinone derivatives have demonstrated efficacy in preclinical models by inhibiting key enzymes and pathways involved in cancer cell proliferation and survival. The benzoyl moiety plays a crucial role in modulating the binding affinity of these compounds to their target enzymes, leading to potent antitumor effects. Further research is ongoing to identify optimal analogs with enhanced pharmacokinetic properties and reduced toxicity.

Another exciting aspect of (1-benzoylazetidin-3-yl)methanol is its utility as a building block for more complex molecules. Medicinal chemists often use such scaffolds to generate libraries of compounds for high-throughput screening (HTS). This approach allows for the rapid identification of bioactive molecules with tailored properties. The flexibility of the azetidinyl ring system enables modifications at multiple positions, allowing chemists to fine-tune the biological activity of derived compounds.

The synthesis and application of (1-benzoylazetidin-3-yl)methanol also highlight the importance of green chemistry principles in pharmaceutical research. Modern synthetic routes are increasingly focused on minimizing waste and improving atom economy, ensuring sustainable production processes. Additionally, computational methods such as molecular modeling and virtual screening are being integrated into drug discovery pipelines to accelerate the identification of promising candidates like (1-benzoylazetidin-3-yl)methanol.

In conclusion, (1-benzoylazetidin-3-yl)methanol (CAS No. 1464848-13-2) represents a significant compound in pharmaceutical chemistry with diverse potential applications. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its biological activities and optimize synthetic methodologies, ensuring its continued relevance in drug discovery efforts.

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